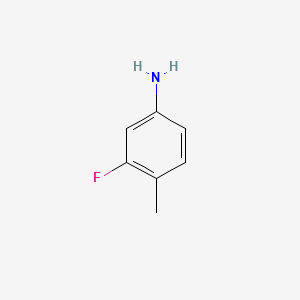

3-Fluoro-4-methylaniline

説明

3-Fluoro-4-methylaniline (CAS 452-77-7) is a halogen-substituted aromatic amine with the molecular formula C₇H₈FN and a molecular weight of 125.15 g/mol . It is structurally characterized by a fluorine atom at the 3-position and a methyl group at the 4-position of the aniline ring. Key physical properties include:

This compound is utilized in organic synthesis, particularly in the preparation of pharmaceuticals (e.g., LIMKi-1a ) and liquid crystal components . Its fluorine substituent enhances electronic properties, influencing reactivity and intermolecular interactions .

特性

IUPAC Name |

3-fluoro-4-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FN/c1-5-2-3-6(9)4-7(5)8/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGRHBBRSAFPBIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80196430 | |

| Record name | Benzenamine, 3-fluoro-4-methyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

452-77-7 | |

| Record name | 3-Fluoro-4-methylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=452-77-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Toluidine, 3-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000452777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Fluoro-4-methylaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57470 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 3-fluoro-4-methyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluoro-p-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.558 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions: 3-Fluoro-4-methylaniline can be synthesized through several methods. One common method involves the nitration of 4-fluorotoluene followed by reduction of the nitro group to an amino group . The nitration is typically carried out using a mixture of nitric acid and sulfuric acid, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic hydrogenation of the corresponding nitro compound. This method is preferred due to its efficiency and scalability . The reaction conditions typically include elevated temperatures and pressures to ensure complete reduction of the nitro group to an amino group.

化学反応の分析

Types of Reactions: 3-Fluoro-4-methylaniline undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The amino group activates the benzene ring towards electrophilic substitution reactions such as nitration, sulfonation, and halogenation.

Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form amines.

Common Reagents and Conditions:

Nitration: Nitric acid and sulfuric acid.

Reduction: Hydrogen gas with a palladium catalyst.

Halogenation: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

Nitration: 3-Fluoro-4-nitrotoluene.

Reduction: this compound.

Halogenation: 3-Fluoro-4-chlorotoluene or 3-Fluoro-4-bromotoluene.

科学的研究の応用

Pharmaceutical Synthesis

3-Fluoro-4-methylaniline serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its fluorinated structure enhances biological activity and metabolic stability. For instance, it has been utilized in the synthesis of novel potassium channel radioligands for positron emission tomography (PET) imaging, which are crucial for studying neurological disorders .

Case Study: Potassium Channel Imaging

- Research Focus: Development of [^18F]5-methyl-3-fluoro-4-aminopyridine as a PET tracer.

- Findings: This compound demonstrated effective blood-brain barrier penetration and high sensitivity to demyelinating lesions, highlighting the potential of fluorinated compounds in neuroimaging applications .

Organic Synthesis

The compound is frequently employed in organic synthesis due to its reactivity. It can undergo various transformations including electrophilic aromatic substitution and nucleophilic reactions.

Example Reactions:

- Preparation of 3-Fluoro-4-methylphenol: Involves the reaction of this compound with sulfuric acid and sodium nitrate under controlled temperature conditions, yielding phenolic compounds with applications in dyes and pharmaceuticals .

| Reaction Conditions | Yield |

|---|---|

| Reaction with sulfuric acid and sodium nitrate at varying temperatures | 44.8% |

Material Science

In materials science, this compound is used in the development of metal-organic frameworks (MOFs). These frameworks have applications ranging from catalysis to gas storage due to their tunable properties.

Application Example:

- MOFs Development: The incorporation of fluorinated anilines into MOFs can enhance their chemical stability and functional properties, making them suitable for various industrial applications .

Toxicological Considerations

While exploring the applications of this compound, it is essential to consider its safety profile. The compound is classified as harmful if swallowed or inhaled and can cause skin irritation. Proper handling and safety measures are necessary when working with this chemical.

| Hazard Class | Description |

|---|---|

| Acute Toxicity (Oral) | Fatal if swallowed |

| Skin Irritation | Causes skin irritation |

| Eye Irritation | Causes serious eye irritation |

作用機序

The mechanism of action of 3-Fluoro-4-methylaniline involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can participate in halogen bonding . These interactions can influence the compound’s reactivity and its ability to modulate biological pathways .

類似化合物との比較

Positional Isomers of Fluoro-Methylanilines

The positional arrangement of fluorine and methyl groups significantly impacts properties and reactivity:

Reactivity Notes:

- This compound undergoes chloroacetylation to yield ketones (e.g., compound 20 ), albeit in low yields (~30–40%), due to competing side reactions .

- In contrast, 3-chloroaniline (CAS 95-51-2) forms inseparable mixtures under similar conditions, highlighting fluorine’s superior directing effects .

Comparison with Functional Group Variants

Fluoro vs. Methoxy Substitutents

Replacing the methyl group with electron-donating groups (e.g., methoxy) alters electronic and steric profiles:

Electronic Effects :

- The methoxy group (4-OCH₃) increases electron density on the ring, enhancing nucleophilic aromatic substitution but reducing stability under acidic conditions compared to 4-CH₃ .

- This compound ’s methyl group provides steric stabilization without significantly altering ring electronics, making it preferable for Friedel-Crafts reactions .

Comparison with Halogenated Anilines

Fluoro vs. Chloro Derivatives

Halogen choice affects polarity, toxicity, and synthetic utility:

Key Findings :

- Fluorine’s electronegativity enhances hydrogen-bonding capacity, improving crystal packing in materials science applications .

Data Tables

生物活性

3-Fluoro-4-methylaniline, with the molecular formula , is an aromatic amine characterized by a fluorine atom and a methyl group attached to an aniline structure. This compound has garnered attention due to its potential applications in pharmaceuticals, particularly as an intermediate in drug synthesis. Its unique structural features, including the presence of a reactive amine group and a fluorine substituent, enhance its biological activity and reactivity in various chemical reactions.

The biological activity of this compound is primarily attributed to its ability to interact with biological targets, such as enzymes and receptors involved in critical pathways, including cancer progression. The fluorine atom may influence the compound's pharmacological properties, potentially increasing potency and selectivity against cancer cells. Studies have indicated that compounds with similar structures often exhibit varying degrees of toxicity and biological effects, which are crucial for drug development .

Case Studies

- Cancer Research :

- Research has highlighted the potential role of this compound as a precursor in the synthesis of anti-cancer agents. The compound's structural characteristics may enhance its efficacy in targeting cancer cells, making it a candidate for further investigation in oncological pharmacology.

- Neuropharmacology :

- A study involving positron emission tomography (PET) radioligands demonstrated that related compounds could effectively cross the blood-brain barrier, suggesting potential applications in neuropharmacology. Although this compound itself was not the focus, its derivatives may share similar properties that warrant exploration for neurological applications .

Toxicity and Safety

This compound is considered toxic, exhibiting irritant properties and posing health hazards upon exposure. It is essential to handle this compound with care in laboratory settings, adhering to safety protocols to mitigate risks associated with its use .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, allowing for modifications based on desired properties. The versatility in synthesizing this compound enables the creation of derivatives that may possess different biological activities:

| Synthesis Method | Description |

|---|---|

| Nucleophilic Substitution | Involves the substitution of fluorine with other nucleophiles to create diverse derivatives. |

| Amination Reactions | Utilizes amines to introduce functional groups that can enhance biological activity. |

These methods highlight the compound's potential in drug discovery and development.

Applications

This compound finds applications primarily in:

- Pharmaceutical Development : As an intermediate in synthesizing various pharmaceuticals, particularly anti-inflammatory and analgesic drugs.

- Material Science : In developing polymers and resins with improved durability and resistance to environmental factors.

- Analytical Chemistry : Used as a reagent in various analytical techniques for detecting and quantifying other chemical substances .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3-Fluoro-4-methylaniline relevant to its handling in laboratory settings?

- Answer: Key properties include a molecular weight of 125.15 g/mol (C₇H₈FN), boiling point of 90–92°C at 16 mmHg, and a density of 1.124 g/cm³. It is sparingly soluble in water but dissolves in organic solvents like dichloromethane. Safety data indicate a flash point of 87°C, requiring storage in inert atmospheres below -20°C to prevent decomposition . Handling should follow protocols for aromatic amines (e.g., use of PPE, fume hoods).

Q. What synthetic routes are available for preparing this compound with high purity?

- Answer: A common method involves nucleophilic substitution or catalytic reduction of nitro precursors. For example, 3-fluoro-4-nitrotoluene can be reduced using hydrogen gas with a palladium catalyst. Post-synthesis, purification via recrystallization from dichloromethane or column chromatography (using silica gel and ethyl acetate/hexane) ensures >95% purity. Evidence from LIMKi-1 synthesis confirms these steps yield high-purity material .

Q. How is this compound characterized spectroscopically?

- Answer: Nuclear Magnetic Resonance (NMR) is critical:

- ¹H NMR: Aromatic protons appear as doublets (δ 6.5–7.2 ppm) due to fluorine coupling; the methyl group resonates at δ 2.3 ppm.

- ¹⁹F NMR: A singlet near δ -115 ppm confirms fluorine substitution.

- FT-IR: N-H stretching (~3400 cm⁻¹) and C-F vibrations (~1220 cm⁻¹) are diagnostic. High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 125.15 .

Advanced Research Questions

Q. What experimental design considerations are critical for studying this compound’s reactivity in cross-coupling reactions?

- Answer: Optimizing reaction conditions (e.g., palladium catalyst loading, ligand choice, and solvent polarity) is essential. For Suzuki-Miyaura couplings, use Pd(PPh₃)₄ in toluene/water with Na₂CO₃. Monitor regioselectivity using HPLC to distinguish para- vs. meta-substituted products. Computational modeling (DFT) predicts electron-deficient sites for functionalization .

Q. How can density functional theory (DFT) elucidate the electronic structure of this compound?

- Answer: Hybrid functionals like B3LYP with a 6-311++G(d,p) basis set model fluorine’s electronegativity and hyperconjugation effects. Key outputs include:

- HOMO-LUMO gaps: ~5.2 eV, indicating moderate reactivity.

- Electrostatic potential maps: Highlight electron-deficient regions at the fluorine-adjacent carbon, guiding electrophilic substitution.

- Vibrational frequencies: Validate experimental IR data with <5% deviation .

Q. What strategies resolve contradictions in reported solubility data for this compound?

- Answer: Discrepancies arise from solvent purity and temperature control. Use standardized protocols:

Prepare saturated solutions in anhydrous solvents (e.g., DMSO, THF) under nitrogen.

Measure solubility via UV-Vis spectroscopy at λmax ~270 nm.

Compare results with Hansen solubility parameters (δD, δP, δH) to identify outliers. Recent studies report 0.15 g/L in water and >50 g/L in chloroform .

Q. How is this compound utilized in medicinal chemistry for kinase inhibitor development?

- Answer: It serves as a precursor for LIM kinase inhibitors (e.g., LIMKi-1). The synthesis involves coupling with pyrimidine derivatives via CDI-mediated amidation. Biological assays (IC₅₀ < 50 nM) show selective inhibition of LIMK1/2, validated by Western blotting (phospho-cofilin downregulation) .

Methodological Guidance Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。